Cas no 938043-30-2 (1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine)

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine structure
938043-30-2 structure
Product Name:1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Número CAS:938043-30-2
MF:C18H29BN2O2
Megavatios:316.246064901352
MDL:MFCD09266182
CID:93232
PubChem ID:46739039
Update Time:2024-10-25

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Propiedades químicas y físicas

Nombre e identificación

    • 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
    • 4-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester
    • 1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
    • 4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester
    • 4-(4-methyl-piperazin-1-ylmethyl)-phenylboronic acid pinacol ester
    • 4-(4-Methylpiperazino)methylphenylboronic acid, pinacol ester
    • 1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
    • 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
    • 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester
    • 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ph
    • 1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine (ACI)
    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine
    • EN300-155806
    • SY026813
    • CYEYLYGHCOHIDC-UHFFFAOYSA-N
    • BCP20592
    • 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzyl)piperazine
    • PB26457
    • (4-((4-METHYLPIPERAZIN-1-YL)METHYL)PHENYL)BORONIC ACID PINACOL ESTER
    • SCHEMBL429722
    • MFCD09266182
    • AKOS016002084
    • 4-[(4-Methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester
    • 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
    • AS-2276
    • 938043-30-2
    • CS-M3149
    • 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
    • 1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
    • 1-methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxborolan-2-yl)-benzyl]-piperazine
    • DTXSID30674677
    • 4-(4-methylpiperazino)methylphenylboronic acid pinacol ester
    • 1-Methyl-4-[4-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)benzyl]piperazine
    • 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine, AldrichCPR
    • DB-354545
    • MDL: MFCD09266182
    • Renchi: 1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3
    • Clave inchi: CYEYLYGHCOHIDC-UHFFFAOYSA-N
    • Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=CC(CN2CCN(C)CC2)=CC=1

Atributos calculados

  • Calidad precisa: 316.23200
  • Masa isotópica única: 316.2322083 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 23
  • Cuenta de enlace giratorio: 3
  • Complejidad: 384
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: none
  • Peso molecular: 316.2
  • Superficie del Polo topológico: 24.9

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.1±0.1 g/cm3
  • Punto de fusión: 61-65°C
  • Punto de ebullición: 412.7±35.0 °C at 760 mmHg
  • Punto de inflamación: 203.4±25.9 °C
  • PSA: 24.94000
  • Logp: 1.60900
  • Presión de vapor: 0.0±1.0 mmHg at 25°C

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Información de Seguridad

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine PrecioMás >>

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1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  35 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane ,  Methyl isocyanate Solvents: Tetrahydrofuran ;  5 min, 150 °C
Referencia
Microwave-mediated synthesis of an arylboronate library
Spencer, John; Baltus, Christine B.; Patel, Hiren; Press, Neil J.; Callear, Samantha K.; et al, ACS Combinatorial Science, 2011, 13(1), 24-31

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Sodium carbonate ,  Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ;  rt → 155 °C; 24 h, 155 °C
Referencia
Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis
Ma, Winson M. J.; James, Tony D.; Williams, Jonathan M. J., Organic Letters, 2013, 15(18), 4850-4853

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
Referencia
Preparation of novel 3-(substituted amino)-6-alkyl-pyrazine-2-carboxamide derivatives and uses thereof
, Korea, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
Referencia
Preparation of peptidyl nitrile compounds as dipeptidyl peptidase I (DPPI) inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  overnight, reflux
Referencia
Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 80 °C
Referencia
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  2 h, 80 °C
Referencia
Synthesis of fused heterocyclic PI3kα inhibitors treating cancers
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 4 h, 70 °C
Referencia
Preparation of spiro-oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators
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Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; 12 h, 110 °C
Referencia
Preparation of peptidyl nitriles as dipeptidylpeptidase I inhibitors
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Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  3 h, rt
1.2 rt
Referencia
Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats
Ouach, Aziz; Vercouillie, Johnny; Bertrand, Emilie; Rodrigues, Nuno; Pin, Frederic; et al, European Journal of Medicinal Chemistry, 2019, 179, 449-469

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, rt
Referencia
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2
Yu, Jiang; Luo, Lingling; Hu, Tong; Cui, Yating; Sun, Xiao; et al, European Journal of Medicinal Chemistry, 2022, 227,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  1 h, rt
Referencia
Preparation of pyridine-3-sulfonamide compounds as PI3-kinase inhibitors
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Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Referencia
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  2 - 12 h, reflux
Referencia
Discovery of a novel class of triazolones as Checkpoint Kinase inhibitors-Hit to lead exploration
Oza, Vibha; Ashwell, Susan; Brassil, Patrick; Breed, Jason; Deng, Chun; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5133-5138

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt → 80 °C
Referencia
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Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
Referencia
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Métodos de producción 17

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  14 h, rt
Referencia
Preparation of tetrazolyl (or triazolyl) substituted pyridinamines or pyrimidinamines as c-Met protein kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 3 h, 70 - 75 °C; 75 °C → rt
Referencia
Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
Referencia
4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer
Brough, Paul A.; Aherne, Wynne; Barril, Xavier; Borgognoni, Jennifer; Boxall, Kathy; et al, Journal of Medicinal Chemistry, 2008, 51(2), 196-218

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Raw materials

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Preparation Products

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